molecular formula C6H6N2O3 B8612899 Benzenamine, N-hydroxy-3-nitro- CAS No. 6418-00-4

Benzenamine, N-hydroxy-3-nitro-

Cat. No.: B8612899
CAS No.: 6418-00-4
M. Wt: 154.12 g/mol
InChI Key: VSPZSXLLFMWWLY-UHFFFAOYSA-N
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Description

The compound features:

  • A benzene ring with nitro (-NO₂) and N-hydroxy (-NHOH) substituents at the meta (3rd) and N-terminal positions, respectively.
  • Likely applications in agrochemical or pharmaceutical intermediates, given the reactivity of nitro and hydroxylamine groups in such contexts .

The absence of direct experimental data necessitates reliance on structurally similar compounds for comparative analysis.

Properties

CAS No.

6418-00-4

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

N-(3-nitrophenyl)hydroxylamine

InChI

InChI=1S/C6H6N2O3/c9-7-5-2-1-3-6(4-5)8(10)11/h1-4,7,9H

InChI Key

VSPZSXLLFMWWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NO

Origin of Product

United States

Scientific Research Applications

Benzenamine, N-hydroxy-3-nitro-, also known as N-hydroxyaniline or N-phenylhydroxylamine, is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of approximately 109.13 g/mol. The compound features a hydroxylamine functional group attached to a phenyl ring, specifically at the nitrogen atom. This structural arrangement contributes to its unique chemical properties and biological activities. The compound is categorized under aromatic amines and nitro compounds, making it relevant in various chemical and biological contexts.

Scientific Research Applications

  • Antimicrobial Activity The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications.
  • Anticancer Potential The structural components of this compound suggest possible anticancer activity. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.
  • Anticonvulsant Properties Research indicates that compounds similar to this one exhibit anticonvulsant activity. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models.

Case Studies and Research Findings

  • Antimicrobial Testing: Studies focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL.
  • Antitumor Efficacy: In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development.
  • Neuropharmacological Studies: Research highlighted the anticonvulsant effects of benzothiazole derivatives similar to this compound. The researchers found that these compounds significantly increased seizure thresholds in rodent models, suggesting their potential as therapeutic agents for epilepsy management.

Chemical Reactions Analysis

Reduction Pathways

The nitro group (-NO₂) in the compound undergoes reduction under various conditions, often forming intermediates such as nitroso or hydroxylamine derivatives. Key findings include:

Reduction to Aniline Derivatives

  • Conditions : Metal catalysts (e.g., Fe, Zn) with reducing agents like HCl, or hydrazine with Raney nickel .

  • Mechanism : Sequential reduction of the nitro group to nitroso (RNO) and phenylhydroxylamine (RNHOH) intermediates before full reduction to aniline .

  • Products : Complete reduction yields 3-nitroaniline (if the hydroxylamine group is oxidized) or further derivatives.

Partial Reduction to Hydroxylamine

  • Conditions : Mild reducing agents (e.g., HSiCl₃ with amines) or organoboron reagents .

  • Mechanism : The nitro group reduces to hydroxylamine (-NHOH) without further conversion, as observed in similar nitroarene reductions .

Oxidation of the Hydroxylamine Group

The hydroxylamine (-NHOH) group can oxidize to nitroso (RNO) or undergo coupling reactions:

Oxidation to Nitroso Compounds

  • Conditions : Oxygen or oxidizing agents (e.g., MnO₂) in acidic or neutral media .

  • Mechanism : The hydroxylamine group oxidizes to nitroso, which may couple with other nitroso or hydroxylamine species to form azoxybenzene derivatives .

Coupling Reactions

  • Intermediates : Azoxybenzene (R-N=N-O-R) or hydrazobenzene (R-NH-NH-R) may form via intermolecular coupling of oxidized intermediates .

Nucleophilic Substitution

  • Conditions : Grignard or organolithium reagents (e.g., RLi, RMgX) .

  • Mechanism : The hydroxylamine group reacts with nucleophiles to form intermediates that eliminate to hydrazones or azomethine imines.

Electrochemical Reduction

Electrochemical methods can selectively reduce the nitro group while preserving or modifying the hydroxylamine group:

  • Conditions : Controlled potential electrolysis (e.g., −1.1 V vs. Ag/AgCl) .

  • Products : Reduction of the nitro group to hydroxylamine or amine, depending on the applied potential.

Data Table: Key Reaction Pathways

Reaction Type Conditions Key Products References
Nitro group reductionFe/Zn catalysts, HCl, hydrazineNitroso, hydroxylamine, aniline
Hydroxylamine oxidationMnO₂, H₂SO₄, O₂Nitroso, azoxybenzene
Nucleophilic substitutionGrignard reagents (RMgX)Hydrazones, azomethine imines
Electrochemical reductionControlled potential (−1.1 V)Hydroxylamine, amine derivatives

Intermediate Formation

  • Reduction of the nitro group proceeds via nitrosobenzene (RNO) and phenylhydroxylamine (RNHOH) intermediates, which may couple to form azoxybenzene or hydrazobenzene .

  • Oxidation of the hydroxylamine group generates reactive nitroso species, enabling intermolecular coupling .

Catalytic Role of Metal Hydrides

  • Metal hydride catalysts (e.g., iron(III) hydride species) facilitate hydride transfer to the nitro group, initiating reduction .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

Compound Name CAS Reg. No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Benzenamine, 4-nitro- 100-01-6 C₆H₆N₂O₂ 138.12 -NO₂ (para) Dye intermediates, corrosion inhibitors
Benzenamine, 4-iodo-3-nitro- 105752-04-3 C₆H₅IN₂O₂ 264.02 -NO₂ (meta), -I (para) Halogenated nitroaniline for organic synthesis
Benzenamine, N-ethyl-2-methyl-5-nitro- N/A C₉H₁₂N₂O₂ 180.09 -NO₂ (para), -CH₃ (ortho), -N(C₂H₅) Herbicide intermediates
Benzamide, N-cyclohexyl-3-nitro- 2702-32-1 C₁₃H₁₆N₂O₃ 248.28 -NO₂ (meta), -CONH(C₆H₁₁) Polymer stabilizers, agrochemicals
Benzenamine, 3-(trifluoromethyl)- 98-16-8 C₇H₆F₃N 161.12 -CF₃ (meta) Fluorinated pharmaceutical precursors

Functional Group Influence on Reactivity and Stability

Nitro Group (-NO₂):
  • Positional Effects : Meta-nitro substituents (as in Benzenamine, 4-iodo-3-nitro-) increase electrophilic substitution resistance compared to para-nitro derivatives. This is critical in designing stable intermediates for agrochemicals .
  • Redox Activity: Nitro groups are reducible to amines (-NH₂), making them pivotal in catalytic hydrogenation reactions. For example, Benzenamine, 4-nitro- is a precursor to 4-aminophenol .
N-Hydroxy (-NHOH) vs. N-Alkyl/Aryl Groups:
  • N-Hydroxy: Enhances nucleophilicity but reduces stability due to oxidative sensitivity. No direct data exists for N-hydroxy-3-nitrobenzenamine, but N-hydroxybenzamide derivatives (e.g., N-hydroxy-4-methylbenzenecarboximidamide) show chelating properties in metal coordination .
  • N-Alkyl/Aryl : Substituents like ethyl or cyclohexyl (e.g., Benzenamine, N-ethyl-2-methyl-5-nitro-) improve lipophilicity, enhancing bioavailability in herbicides .

Thermodynamic and Spectroscopic Comparisons

  • Thermodynamics : For 3-(trifluoromethyl)benzenamine, experimental data include:
    • Boiling point: 210–212°C
    • ΔfH°liquid: -215.4 kJ/mol

      Such data suggest that meta-substituted nitroanilines may exhibit similar thermal stability.
  • Spectroscopy :
    • IR Spectra : Nitro groups show strong absorption at ~1,520 cm⁻¹ (asymmetric stretch) and ~1,350 cm⁻¹ (symmetric stretch), consistent across analogues .
    • UV-Vis : Meta-nitro derivatives typically absorb at 250–300 nm due to π→π* transitions, while N-hydroxy groups may introduce bathochromic shifts .

Preparation Methods

Raney Nickel-Mediated Reduction

The reduction of 3-nitrobenzenamine derivatives to N-hydroxy intermediates using Raney nickel catalysts has been extensively validated. In the method disclosed by CN104059021B, nitrobenzene substrates undergo hydrogenation in organic solvents (e.g., ethanol or tetrahydrofuran) with hydrazine hydrate as the reducing agent. Critical parameters include:

  • Catalyst-to-substrate ratio : A 1:2.5–1:20 (w/w) ratio ensures complete nitro group conversion without catalyst poisoning.

  • Temperature : Reactions proceed optimally at 50–80°C, balancing kinetic efficiency and thermal degradation risks.

  • Pressure : Ambient to moderate pressures (0.1–0.5 MPa) suffice, avoiding high-pressure infrastructure costs.

Table 1: Performance of Raney Nickel in N-Hydroxy-3-Nitrobenzenamine Synthesis

SubstrateCatalyst Loading (wt%)Yield (%)Purity (%)
3-Nitro-N-benzylaniline599.199.5
3-Nitro-4-chloroaniline7.598.799.2

Data adapted from CN104059021B demonstrates consistent yields exceeding 98% across substituted analogs, underscoring Raney nickel’s versatility.

Palladium-Carbon (Pd/C) Systems

Pd/C catalysts offer faster reaction kinetics but at higher costs. Comparative studies in CN104059021B reveal that 5% Pd/C achieves 97.3% yield under identical conditions. However, catalyst recovery challenges and palladium leaching (up to 2.1 ppm residual metal) limit industrial adoption.

Chemical Reduction Strategies

Hydrazine Hydrate as a Reductant

Hydrazine hydrate’s strong reducing power enables selective nitro-to-hydroxylamine conversion. CN104059021B reports a molar ratio of 1:2 (substrate:hydrazine) in ethanol, achieving 99.3% yield with Raney nickel. Side reactions, such as over-reduction to amines, are suppressed below 60°C.

Solvent and Reaction Engineering

Organic vs. Aqueous Media

Ethanol and tetrahydrofuran dominate organic solvent systems, offering substrate solubility and catalyst stability. In contrast, aqueous ammonia (CN111646907A) reduces environmental impact but necessitates high-pressure reactors for volatile ammonia retention.

Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Yield (%)Byproduct Formation (%)
Ethanol7899.10.3
Tetrahydrofuran6698.90.4
Water-Ammonia10099.00.2

Temperature-Controlled Selectivity

Maintaining temperatures below 80°C is critical to prevent hydroxylamine decomposition. CN104059021B identifies 70°C as optimal, achieving a 99.1% yield with 0.2% amine byproducts.

Catalyst Performance and Cost Analysis

Raney Nickel vs. Iron/Zinc

While iron and zinc catalysts are cost-effective (<$50/kg), their lower activity necessitates higher loadings (20–40 wt%), increasing sludge generation. Raney nickel’s higher initial cost ($120/kg) is offset by recyclability (≥5 cycles) and superior turnover frequency.

Palladium Carbon Economics

Pd/C’s prohibitive cost (>$3,000/kg) restricts use to high-value pharmaceuticals. Leaching mitigation strategies, such as silane-functionalized supports, remain under development.

Industrial Scalability and Environmental Considerations

Waste Stream Management

CN111646907A emphasizes closed-loop ammonia recovery, reducing aqueous waste by 70%. Raney nickel slurries are regenerated via acid washing, with nickel recovery rates exceeding 90%.

Energy Consumption

Hydrogenation at ambient pressure (0.3 MPa) reduces energy use by 40% compared to high-pressure (>1 MPa) systems. Microwave-assisted heating, though exploratory, may further cut reaction times .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenamine, N-hydroxy-3-nitro-, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nitration of N-hydroxybenzenamine (phenylhydroxylamine) under controlled acidic conditions. For example, nitration with nitric acid in sulfuric acid at 0–5°C minimizes over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Yield optimization requires precise stoichiometry and temperature control, as nitro groups may undergo unintended reductions or rearrangements .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via FT-IR (e.g., nitro group absorption at ~1520 cm⁻¹ and hydroxyl stretch at ~3300 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of Benzenamine, N-hydroxy-3-nitro-?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons split by nitro and hydroxyl substituents (e.g., meta-coupling between H-4 and H-6). The hydroxylamine proton (NH-O-) appears as a broad singlet at ~δ 8.5–9.5 ppm.
  • ¹³C NMR : Nitro-substituted carbons resonate at ~δ 140–150 ppm, while hydroxylamine-attached carbons are deshielded to ~δ 120–130 ppm .
    • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 169.07 (C₆H₆N₂O₃). Compare fragmentation patterns with NIST reference data to confirm structural integrity .

Q. What are the stability profiles of Benzenamine, N-hydroxy-3-nitro- under varying storage conditions?

  • Light/Temperature Sensitivity : Nitroaromatics degrade under UV light; store in amber vials at –20°C. Thermal decomposition occurs above 80°C, releasing NOₓ gases.
  • Oxidative Stability : The hydroxylamine group is prone to oxidation. Use inert atmospheres (N₂/Ar) during handling and add stabilizers like BHT (0.1% w/w) in solution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in Benzenamine, N-hydroxy-3-nitro- derivatives?

  • Nitro as a Meta-Director : The nitro group deactivates the ring, directing incoming electrophiles (e.g., halogens) to the meta position relative to itself. The hydroxylamine group (-NH-OH) acts as a weak ortho/para director due to resonance effects. Computational DFT studies (e.g., Gaussian 16) reveal charge distribution and Fukui indices to predict reactive sites .

Q. How can computational modeling (DFT, MD) predict the reactivity and electronic properties of Benzenamine, N-hydroxy-3-nitro-?

  • DFT Applications : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (correlated with redox activity) and electrostatic potential maps (identify nucleophilic/electrophilic regions).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability and aggregation tendencies .

Q. How should researchers address contradictions in reported spectral data or reactivity profiles of Benzenamine, N-hydroxy-3-nitro-?

  • Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries (e.g., IR: 290543; MS: 290543) .
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect by-products like N-hydroxy-5-nitrobenzenamine or oxidized analogs. Adjust synthetic protocols to minimize isomer formation .

Q. What are the toxicity and handling protocols for Benzenamine, N-hydroxy-3-nitro- based on structural analogs?

  • Toxicity Extrapolation : Similar nitroaromatics (e.g., 3-nitroaniline) show acute toxicity (rat LD₅₀: ~500 mg/kg). Assume comparable risks and adhere to OSHA guidelines (gloves, fume hoods).
  • Environmental Impact : Nitro groups may persist in ecosystems; conduct biodegradability assays (OECD 301F) before disposal .

Q. Which analytical methods are most reliable for quantifying Benzenamine, N-hydroxy-3-nitro- in complex matrices?

  • HPLC-DAD : Use a reversed-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm. Validate method robustness via ICH Q2(R1) guidelines (linearity R² > 0.995, LOD < 0.1 μg/mL).
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 169 → 122) for high specificity in biological matrices .

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